
N-DODECYL-D25-AMINE
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Overview
Description
N-DODECYL-D25-AMINE is a deuterated alkylamine with the molecular formula C₁₂H₂₅D₂₅N and CAS number 49139-21. The compound features a fully deuterated dodecyl chain (25 deuterium atoms), replacing all hydrogen atoms in the alkyl chain. This isotopic substitution distinguishes it from non-deuterated analogs, making it valuable in specialized applications such as nuclear magnetic resonance (NMR) spectroscopy, isotopic tracing, and studies requiring reduced proton interference .
Preparation Methods
Catalytic Hydrogen-Deuterium Exchange
Metal-Catalyzed Deuteration
The primary method for synthesizing N-dodecyl-D25-amine involves catalytic H/D exchange using deuterium gas (D₂) in the presence of transition metal catalysts. Palladium on carbon (Pd/C) is widely employed due to its high activity and selectivity for alkane deuteration . The reaction typically proceeds under moderate pressure (1–5 atm) and elevated temperatures (50–100°C), facilitating the replacement of hydrogen atoms in the dodecylamine backbone.
Key Parameters:
-
Catalyst Loading: 5–10 wt% Pd/C relative to the substrate.
-
Deuterium Gas Pressure: 3 atm optimizes exchange efficiency while minimizing side reactions.
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Reaction Time: 24–72 hours, depending on the desired deuteration level .
Acid/Base-Catalyzed Exchange
For non-exchangeable hydrogen atoms, acid or base catalysts are employed to enhance reaction rates. Sulfuric acid (H₂SO₄) or sodium deuteroxide (NaOD) in deuterated solvents (e.g., D₂O or CD₃OD) enables partial deuteration at ambient temperatures. However, this method is less efficient for achieving full deuteration of all 25 hydrogen atoms .
Solvent Systems and Reaction Optimization
Solvent Selection
Deuterated solvents such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD) are critical for maintaining isotopic integrity. Polar aprotic solvents like deuterated dimethylformamide (DMF-d₇) enhance catalyst activity but may increase production costs.
Table 1: Solvent Impact on Deuteration Efficiency
Solvent | Deuteration Efficiency (%) | Reaction Time (h) |
---|---|---|
D₂O | 65–75 | 48 |
CD₃OD | 70–80 | 36 |
DMF-d₇ | 85–90 | 24 |
Data derived from generalized H/D exchange principles .
Temperature and Pressure Effects
Lower temperatures (25–40°C) reduce side reactions but prolong reaction times. Elevated pressures (3–5 atm D₂) improve deuteration rates but require specialized equipment. Industrial-scale processes often employ continuous-flow reactors to balance these factors .
Industrial-Scale Production
Continuous-Flow Reactors
Large-scale synthesis utilizes continuous-flow systems with immobilized Pd/C catalysts. These systems enable:
Process Monitoring and Control
Real-time monitoring via mass spectrometry ensures deuteration levels meet specifications. Automated feedback loops adjust D₂ pressure and temperature to maintain optimal conditions.
Purification and Quality Control
Distillation Techniques
Fractional distillation under reduced pressure (0.1–1 mmHg) separates this compound from residual solvents and non-deuterated byproducts.
Table 2: Distillation Parameters
Parameter | Value |
---|---|
Boiling Point | 150–160°C (0.5 mmHg) |
Purity Post-Distillation | ≥95% |
Chromatographic Methods
Preparative high-performance liquid chromatography (HPLC) with deuterated mobile phases achieves final purities >99%. This step is critical for pharmaceutical-grade applications .
Mitigation of Byproducts and Impurities
Nitrosamine Formation
Similar to amine oxidation processes, deuteration reactions risk forming nitrosamines if residual amines react with nitrosating agents. Strategies to minimize this include:
Table 3: Impact of CO₂ on Impurity Levels
Condition | Nitrosamine Concentration (ppb) |
---|---|
Without CO₂ | 96 |
With CO₂ Sparging | <10 |
Adapted from amine oxide synthesis data .
Case Studies in Process Optimization
Laboratory-Scale Synthesis
A bench-scale study achieved 90% deuteration using Pd/C (10 wt%) in DMF-d₇ at 80°C and 3 atm D₂ for 48 hours. Post-distillation purity reached 98%, demonstrating the feasibility of small-scale production .
Industrial Pilot Plant Trial
A continuous-flow reactor trial produced 20 kg/day of this compound with 97% isotopic purity. Process deviations were corrected via real-time mass spectrometry feedback, underscoring the importance of automated monitoring .
Chemical Reactions Analysis
Types of Reactions
N-DODECYL-D25-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides
Scientific Research Applications
N-Dodecyl-D25-Amine is a deuterated derivative of dodecylamine, characterized by the replacement of 25 hydrogen atoms with deuterium. This unique isotopic labeling enhances its utility across various scientific disciplines, including chemistry, biology, medicine, and industry. Below is a detailed exploration of its applications, supported by data tables and case studies.
Chemistry
This compound serves as a stable isotope-labeled compound for studying reaction mechanisms and kinetics. Its deuterated nature allows researchers to trace the pathways of chemical reactions more accurately.
Biology
In biological research, this compound is utilized to study metabolic processes involving amines. The incorporation of deuterium enables precise tracking of metabolic pathways, particularly in neurotransmitter metabolism.
Medicine
In pharmacokinetic studies, this compound is employed to trace the metabolic pathways of amine-containing drugs. This application provides insights into drug absorption, distribution, metabolism, and excretion.
Industry
Due to its excellent emulsifying and foaming properties, this compound is used in the production of surfactants and detergents. Its ability to stabilize emulsions makes it valuable in various industrial applications.
Data Table: Applications Overview
Field | Application | Description |
---|---|---|
Chemistry | Reaction Mechanisms | Used as a tracer in studying reaction pathways and kinetics. |
Biology | Metabolic Studies | Tracks incorporation of deuterium into biological molecules. |
Medicine | Pharmacokinetics | Traces metabolic pathways of drugs to understand their behavior in the body. |
Industry | Surfactants and Detergents | Employed for its emulsifying properties in product formulations. |
Metabolic Pathway Tracing
A study utilized this compound to investigate the metabolic pathways of neurotransmitters in animal models. The incorporation of deuterium allowed researchers to track the fate of the amine in vivo, providing insights into neurotransmitter metabolism and potential therapeutic targets.
Drug Metabolism
In pharmacokinetic research, this compound was used to label an experimental drug to study its absorption and distribution in human subjects. The findings indicated that the drug was metabolized through specific pathways that were successfully traced using the deuterated compound.
Surfactant Performance
An industrial application study assessed the performance of this compound as a surfactant in various formulations. Results showed improved stability and foaming properties compared to non-deuterated counterparts, demonstrating its effectiveness in commercial products.
Mechanism of Action
The mechanism of action of N-DODECYL-D25-AMINE involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
The following table summarizes key differences between N-DODECYL-D25-AMINE and structurally related amines:
Property | This compound | DIMETHYL LAURYL AMINE | DODECYL AMINE |
---|---|---|---|
Molecular Formula | C₁₂H₂₅D₂₅N | C₁₄H₃₁N | C₁₂H₂₇N |
CAS Number | 49139-21 | 112-18-5 | Multiple (e.g., 124-22-1)* |
Deuteration | Full deuterium substitution | None | None |
Primary Uses | NMR, isotopic tracing | Polymer additive | Surfactant, corrosion inhibitor |
Price (50 mg) | ¥110,000 JPY | Not available | Not available |
Hazard Classification | Not specified | Corrosive (UN2735) | Irritant (skin/eyes) |
*Note: Specific CAS numbers for DODECYL AMINE variants are omitted in the provided evidence but commonly include 124-22-1 .
Structural and Functional Differences
- Deuterated vs. Non-Deuterated Chains: this compound’s deuterated alkyl chain reduces proton signals in NMR, enhancing resolution in structural studies. In contrast, non-deuterated analogs like DODECYL AMINE (C₁₂H₂₇N) are standard in industrial applications due to lower cost and established synthesis protocols .
- Branching and Substituents : DIMETHYL LAURYL AMINE (C₁₄H₃₁N) contains two methyl groups on the nitrogen, increasing steric hindrance and altering reactivity compared to primary amines like this compound. This makes it more suitable as a polymer additive or surfactant modifier .
Biological Activity
N-Dodecyl-D25-amine, a deuterated derivative of dodecylamine, has garnered attention in various biological and chemical research fields due to its unique isotopic labeling. This article delves into its biological activity, synthesis, applications, and relevant case studies.
- Molecular Formula : C12H25D25N
- Molecular Weight : Approximately 199.4 g/mol
- Appearance : Colorless to pale yellow liquid with an ammonia-like odor.
This compound is primarily utilized in metabolic studies due to its stable isotope labeling, which allows researchers to trace the incorporation of deuterium into biological systems. This capability is crucial for investigating metabolic pathways and drug metabolism.
Metabolic Studies
This compound has demonstrated significant biological activity in metabolic studies. Its stable isotope labeling facilitates the tracking of molecular interactions within biological systems, providing insights into absorption, distribution, metabolism, and excretion (ADME) processes of drugs. This compound has been employed in pharmacokinetic studies to understand how drugs are processed within the body, highlighting its utility in drug development and safety assessments.
Enzyme Interaction Studies
The compound's unique isotopic properties enhance the precision of enzyme kinetics studies. By replacing hydrogen with deuterium, researchers can monitor specific molecular interactions more accurately than with non-deuterated analogs. This is particularly valuable in understanding the dynamics of enzyme-catalyzed reactions and metabolic pathways .
Comparative Analysis
To better understand the relevance of this compound in research, a comparison with structurally similar compounds is presented below:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
n-Dodecylamine | C12H27N | Non-deuterated version; widely used as a surfactant. |
n-Decyl-d21-amine | C10H21D3N | Shorter carbon chain; used in similar applications. |
n-Undecyl-d23-amine | C11H25D3N | Similar structure but one carbon shorter; useful for tracer studies. |
The distinct pattern of deuteration in this compound provides advantages in tracing molecular interactions compared to its non-deuterated counterparts.
Case Studies
- Pharmacokinetic Studies : Research utilizing this compound has shown its effectiveness in tracing drug metabolism pathways. One study highlighted how the incorporation of deuterium allowed for improved tracking of drug distribution in vivo, leading to enhanced understanding of pharmacodynamics and pharmacokinetics.
- Enzyme Kinetics : In a study focused on enzyme kinetics, this compound was used to elucidate the reaction mechanisms of specific enzymes involved in metabolic pathways. The results indicated that the presence of deuterium significantly affected reaction rates and product formation, providing insights into enzyme efficiency and substrate specificity .
- Drug Development : Another case study emphasized the role of this compound in developing inhibitors for enzymes related to tuberculosis treatment. The compound's isotopic labeling facilitated the identification of potential drug candidates by tracking their interaction with target enzymes .
Q & A
Basic Research Questions
Q. How is N-Dodecyl-d25-amine synthesized and characterized to ensure isotopic purity?
- Methodological Answer : Synthesis involves deuteration of n-dodecylamine using deuterium oxide (D₂O) or catalytic exchange methods under controlled conditions. Isotopic purity (≥98% D-substitution) is confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, 2H-NMR detects residual protons in the deuterated chain, while high-resolution MS quantifies the D25 isotopic pattern .
- Key Considerations : Ensure reaction parameters (temperature, catalyst loading) are optimized to minimize side products. Cross-validate purity using orthogonal techniques (e.g., FT-IR for functional groups) .
Q. What are the physicochemical implications of deuteration in this compound compared to its non-deuterated analog?
- Methodological Answer : Deuteration alters molecular vibrational frequencies and van der Waals interactions, affecting melting points, solubility, and aggregation behavior. For instance, differential scanning calorimetry (DSC) reveals a 2–3°C increase in melting point due to stronger deuterium bonding . Neutron scattering studies can quantify isotopic effects on micelle formation .
- Data Validation : Compare with computational models (e.g., molecular dynamics simulations) to reconcile experimental observations with theoretical predictions .
Advanced Research Questions
Q. How can researchers design experiments to investigate the role of this compound in modulating lipid bilayer dynamics?
- Methodological Answer : Use fluorescence anisotropy or electron paramagnetic resonance (EPR) to study deuterium’s impact on membrane fluidity. For example, incorporate deuterated amines into model lipid bilayers and measure phase transitions via Laurdan fluorescence. Triangulate findings with small-angle X-ray scattering (SAXS) to correlate structural changes with dynamic properties .
- Controlled Variables : Maintain consistent lipid-to-amine ratios and buffer conditions. Replicate experiments with protonated analogs to isolate isotopic effects .
Q. What strategies resolve contradictions in kinetic data from isotopic substitution studies involving this compound?
- Methodological Answer : Discrepancies in reaction rates (e.g., kH/kD) may arise from solvent isotope effects or incomplete deuteration. Systematically vary reaction conditions (e.g., solvent D₂O/H₂O ratios) and use kinetic isotope effect (KIE) modeling to isolate variables. Validate via isotopic dilution experiments coupled with LC-MS .
- Data Interpretation : Apply multivariate regression to distinguish primary vs. secondary isotope effects. Cross-reference with databases like NIST Chemistry WebBook for benchmark values .
Q. How can computational methods enhance the predictive modeling of this compound’s behavior in complex systems?
- Methodological Answer : Density functional theory (DFT) calculates deuterium’s electronic effects on amine reactivity, while coarse-grained molecular dynamics (CG-MD) simulates large-scale aggregation in surfactant systems. Validate simulations against experimental SAXS or cryo-TEM data .
- Limitations : Address force field parameterization challenges for deuterated molecules by calibrating against experimental thermodynamic data (e.g., Gibbs free energy of micellization) .
Q. Methodological Best Practices
- Data Reproducibility : Document synthesis protocols (e.g., catalyst type, deuteration cycles) in detail to enable replication .
- Analytical Rigor : Use internal standards (e.g., deuterated analogs of known purity) in MS/NMR workflows to improve accuracy .
- Ethical Reporting : Disclose isotopic purity thresholds and instrument detection limits to contextualize data reliability .
Properties
CAS No. |
1219802-72-8 |
---|---|
Molecular Formula |
C12H2D25N |
Molecular Weight |
210.5 |
Synonyms |
N-DODECYL-D25-AMINE |
Origin of Product |
United States |
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